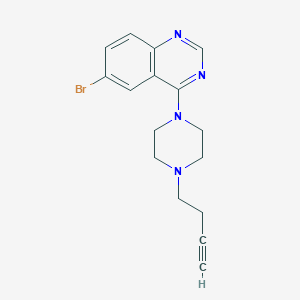

6-溴-4-(4-丁-3-炔基哌嗪-1-基)喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinazoline derivatives have drawn attention due to their significant biological activities . The synthesis methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline consists of a quinazoline core with a bromine atom at the 6th position and a but-3-ynylpiperazin-1-yl group at the 4th position.Chemical Reactions Analysis

Quinazoline derivatives have been the focus of many synthesis and bioactivity researches . The synthetic methods are categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .科学研究应用

EGFR 和 HER-2 酪氨酸激酶的潜在不可逆抑制剂

6-溴-4-(4-丁-3-炔基哌嗪-1-基)喹唑啉衍生物被探索作为表皮生长因子受体 (EGFR) 和人表皮生长因子受体 (HER-2) 酪氨酸激酶的潜在不可逆抑制剂。这些化合物在 C-6 位置具有特定的取代基,由于其反应性和水溶性,表现出增强的生物学特性。实验证据表明它们与靶酶共价相互作用的能力,表明具有抗肿瘤活性的潜力。例如,一种衍生物在人类表皮癌模型中表现出显着的口服活性 (Tsou 等人,2001)。

合成和镇痛和抗炎筛选

一些 6-溴-4-(4-丁-3-炔基哌嗪-1-基)喹唑啉衍生物已被合成并筛选出镇痛和抗炎活性。与参考标准相比,这些化合物显示出有希望的结果,其中特定衍生物表现出高抗炎和镇痛活性 (Eweas 等人,2012)。

EGFR 抑制剂作为靶向抗癌剂

研究集中在从 4-氯衍生物开始合成 6-溴-2-(吡啶-3-基)-4-取代喹唑啉。这些化合物已被评估为 EGFR 抑制剂,其中一些显示出优异的抑制活性并对特定的癌细胞系具有体外细胞毒性。还进行了分子对接研究以了解这些化合物与 EGFR-TK 活性位点的相互作用,表明它们作为靶向抗癌剂的潜力 (Allam 等人,2020)。

细胞毒性和分子对接研究

基于 6-溴-4-氯-2-苯乙烯基喹唑啉支架的 5-苯乙烯基四唑并[1,5-c]喹唑啉的合成及其对人乳腺腺癌和宫颈癌细胞的体外细胞毒性评估已得到证实。针对微管蛋白的分子对接研究揭示了这些化合物潜在的结合机制,某些衍生物表现出显着的细胞毒性 (Mphahlele 等人,2017)。

6-溴-2,3-二取代 4(3H)-喹唑啉酮的合成和生物学评价

已经报道了 6-溴-2,3-二取代 4(3H)-喹唑啉酮及其硫酮的合成,突出了它们相当大的抗菌亲和力。这些衍生物通过各种反应合成,证明了它们在开发抗菌剂方面的潜力 (Badr 等人,1980)。

未来方向

Quinazoline derivatives, including 6-Bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline, have drawn more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

作用机制

Target of Action

Quinazoline derivatives, to which this compound belongs, are known to interact with a wide range of biological targets due to their versatile structure .

Mode of Action

Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, suggesting diverse modes of action depending on the specific derivative and its target .

Biochemical Pathways

Quinazoline derivatives are known to impact various biochemical pathways due to their broad biological activity .

Result of Action

Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting diverse cellular and molecular effects .

Action Environment

Quinazoline derivatives, in general, offer a promising area of study due to their broad spectrum of biological activities .

属性

IUPAC Name |

6-bromo-4-(4-but-3-ynylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4/c1-2-3-6-20-7-9-21(10-8-20)16-14-11-13(17)4-5-15(14)18-12-19-16/h1,4-5,11-12H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIONPWQXUDNOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B2888458.png)

![N-(3-acetamidophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2888460.png)

![2-(2-Chloro-6-fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2888463.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2888465.png)